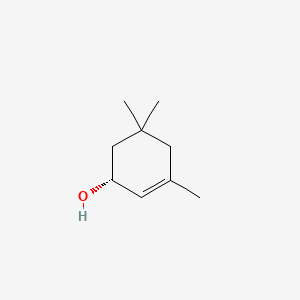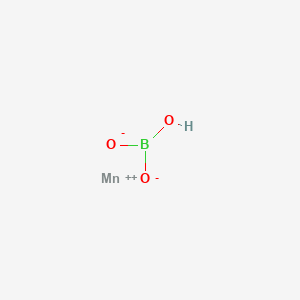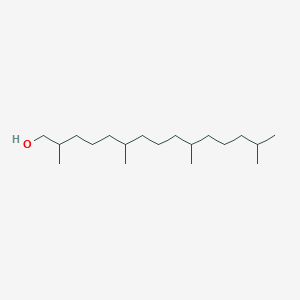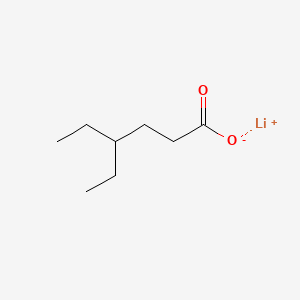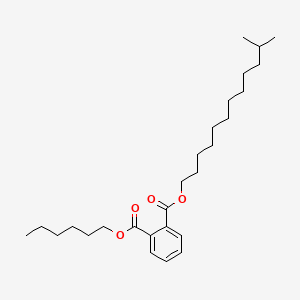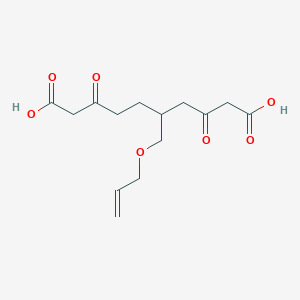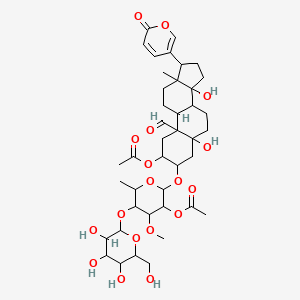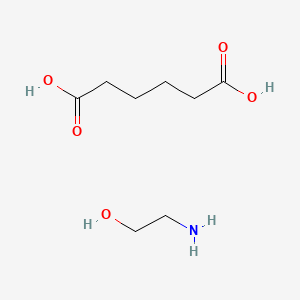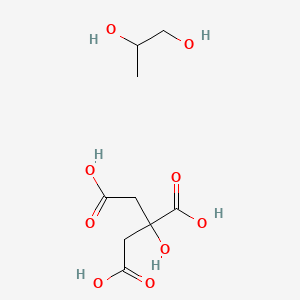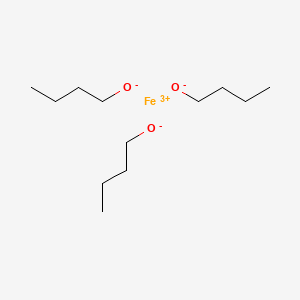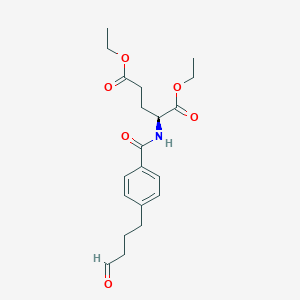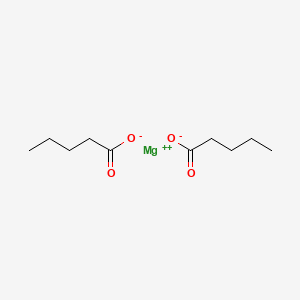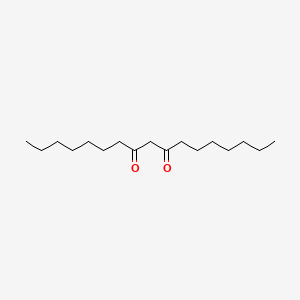
Heptadecane-8,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecane-8,10-dione is an organic compound with the molecular formula C₁₇H₃₂O₂ It is a type of diketone, specifically a β-diketone, which means it has two ketone groups separated by a single carbon atom
Métodos De Preparación
Heptadecane-8,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of heptadecane using strong oxidizing agents. Another method includes the reaction of heptadecane with diketene under controlled conditions to yield the desired diketone. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Heptadecane-8,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Heptadecane-8,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptadecane-8,10-dione involves its interaction with molecular targets and pathways. It has been shown to modulate the NF-kB pathway, which is involved in the regulation of inflammatory responses . By inhibiting the activation of NF-kB, this compound reduces the expression of pro-inflammatory genes and decreases oxidative stress in cells.
Comparación Con Compuestos Similares
Heptadecane-8,10-dione is structurally similar to other diketones such as tritriacontane-16,18-dione. its unique properties, such as its specific interaction with the NF-kB pathway, distinguish it from other diketones. Similar compounds include:
Tritriacontane-16,18-dione: Another β-diketone with similar structural features but different biological activities.
Octadecane-9,11-dione: A diketone with a longer carbon chain and different reactivity.
Propiedades
Número CAS |
24514-84-9 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
heptadecane-8,10-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-7-9-11-13-16(18)15-17(19)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
BTTDGCSZODTCFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


